
(4-Fluorthiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorothiophen-3-yl)methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position makes (4-Fluorothiophen-3-yl)methanol a unique and interesting compound for various applications in chemistry and industry.
Wissenschaftliche Forschungsanwendungen
(4-Fluorothiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorothiophen-3-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the thiophene ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the thiophene ring, followed by the addition of a hydroxymethyl group through a Grignard reaction or other suitable methods.
Industrial Production Methods: Industrial production of (4-Fluorothiophen-3-yl)methanol may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: (4-Fluorothiophen-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions where the fluorine atom or hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: (4-Fluorothiophen-3-yl)aldehyde, (4-Fluorothiophen-3-yl)carboxylic acid.
Reduction Products: (4-Fluorothiophen-3-yl)methane.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Wirkmechanismus
The mechanism of action of (4-Fluorothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the hydroxymethyl group can influence its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Thiophen-3-ylmethanol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(4-Chlorothiophen-3-yl)methanol: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and applications.
(4-Methylthiophen-3-yl)methanol:
Uniqueness: The presence of the fluorine atom in (4-Fluorothiophen-3-yl)methanol imparts unique properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
(4-fluorothiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXMACAVAWAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2431010.png)
![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)
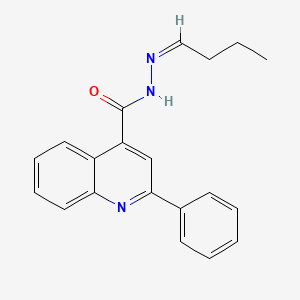
![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)

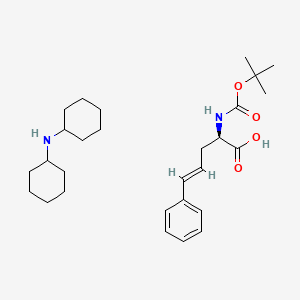
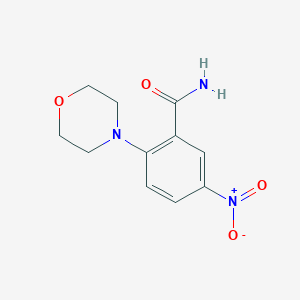
![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)
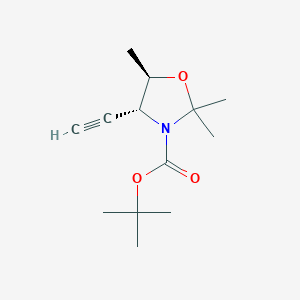

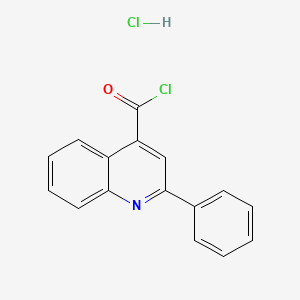
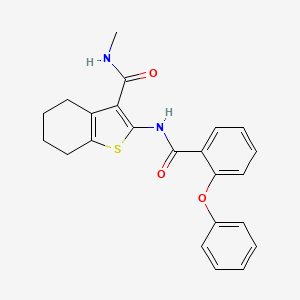
![N-(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethyl)prop-2-enamide](/img/structure/B2431032.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2431033.png)
